Structural and Physicochemical Elucidation of 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine: A Technical Whitepaper
Structural and Physicochemical Elucidation of 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine: A Technical Whitepaper
Rationale and Molecular Architecture
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms is a cornerstone of rational drug design. 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine is a highly specialized fluorinated building block that exemplifies this approach. Featuring a trifluoromethyl (-CF₃) group at the alpha-carbon and a fluorine atom at the para-position of the phenyl ring, this molecule presents a unique steric and electronic environment.
Understanding the structural and physicochemical properties of this compound is critical for researchers utilizing it as a precursor for central nervous system (CNS) therapeutics or metabolically stable enzyme inhibitors. This guide provides an authoritative breakdown of its molecular weight characteristics, structural elucidation protocols, and the pharmacological implications of its design.
Physicochemical Profiling & Quantitative Data
The baseline physical and mass characteristics of the compound dictate the downstream analytical methodologies. The data below summarizes the core quantitative metrics for the C₉H₉F₄N molecular framework 1.
| Parameter | Quantitative Value |
| IUPAC Name | 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine |
| Molecular Formula | C₉H₉F₄N |
| Average Molecular Weight | 207.17 g/mol |
| Monoisotopic Exact Mass | 207.0671 Da |
| [M+H]⁺ Exact Mass | 208.0744 Da |
| Hydrogen Bond Donors | 1 (Primary Amine, -NH₂) |
| Hydrogen Bond Acceptors | 5 (4x Fluorine, 1x Nitrogen) |
Analytical Workflows for Structural Elucidation
To definitively confirm the identity and purity of this compound, a multi-modal analytical approach is required. The workflow below outlines the integration of mass spectrometry and spectroscopy.
Analytical workflow for the structural elucidation of fluorinated propan-2-amine derivatives.
High-Resolution Mass Spectrometry (LC-HRMS)
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Methodology: Dissolve the sample in LC-MS grade methanol to a concentration of 1 µg/mL. Inject 1 µL onto a C18 reversed-phase column using a gradient of water/acetonitrile modified with 0.1% formic acid. Analyze using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
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Causality for Experimental Choice: Positive Electrospray Ionization (ESI+) is deliberately selected over negative mode or atmospheric pressure chemical ionization (APCI). The primary amine (-NH₂) acts as a strong proton acceptor in the acidic mobile phase, guaranteeing a high-yielding, stable [M+H]⁺ precursor ion at m/z 208.0744.
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Self-Validating System: The protocol integrates a lock-mass continuous infusion (e.g., Leucine Enkephalin, m/z 556.2771). This creates an autonomous, self-validating feedback loop where the instrument dynamically corrects for mass drift in real-time. If the mass accuracy of the [M+H]⁺ ion deviates beyond 5 ppm, the system automatically flags the run, precluding false positive identifications and ensuring absolute data trustworthiness.
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
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Methodology: Dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at 298 K using a 400 MHz or higher spectrometer.
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Causality for Experimental Choice: While ¹H NMR confirms the aromatic protons and the amine, ¹⁹F NMR is the most critical diagnostic tool for this specific molecule. Because ¹⁹F has a 100% natural isotopic abundance and a massive chemical shift range, it can unambiguously differentiate the aliphatic -CF₃ group (typically a sharp singlet around -75 ppm) from the aromatic para-fluorine (a complex multiplet around -115 ppm) without the spectral crowding or overlapping signals commonly seen in proton NMR.
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Self-Validating System: To ensure the protocol is entirely self-validating, an internal standard of known, certified purity (e.g., 1,4-difluorobenzene for ¹⁹F qNMR) is doped directly into the sample tube. The integration ratio between the internal standard and the analyte's distinct fluorine signals provides an absolute quantitative purity measurement. This internal calibration simultaneously confirms molecular identity and batch purity in a single experiment, eliminating the reliance on external calibration curves that are susceptible to volumetric and matrix errors.
Pharmacological & Drug Design Implications
The structural motif of 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine is not accidental; it is a masterclass in overcoming common pharmacokinetic liabilities in drug development 2.
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Absolute Metabolic Stability: The strong C-F bonds of the trifluoromethyl group and the para-fluoro substitution effectively block major routes of cytochrome P450-mediated oxidative metabolism. Specifically, the para-fluorine prevents aromatic hydroxylation (a common degradation pathway for phenyl rings), while the bulky alpha-CF₃ group sterically and electronically shields the adjacent amine from monoamine oxidase (MAO) degradation 3.
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pKₐ Modulation and BBB Penetration: The potent electron-withdrawing inductive effect of the -CF₃ group significantly lowers the pKₐ of the adjacent primary amine compared to a standard methyl group (e.g., in traditional amphetamine analogs). This shifts the ionization equilibrium at physiological pH (7.4), increasing the fraction of the neutral, un-ionized species. Coupled with the inherent lipophilicity of the -CF₃ group, this dramatically enhances passive membrane permeability and blood-brain barrier (BBB) penetration, making it an ideal scaffold for neuro-active compounds 2.
References
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Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.[Link]
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Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 2015.[Link]
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Thermo Fisher Scientific. "CAS RN 1323966-36-4 | C₉H₉F₄N Molecular Weight Specifications." Fisher Scientific, 2026.[Link]
